molecular formula C23H18BrFN2O3 B11283779 2-[4-(2-bromophenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol

2-[4-(2-bromophenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol

Cat. No.: B11283779
M. Wt: 469.3 g/mol
InChI Key: JASSSNZAFCKPGN-UHFFFAOYSA-N
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Description

2-[4-(2-BROMOPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(2-FLUOROPHENYL)METHOXY]PHENOL is a complex organic compound that features a combination of bromophenoxy, methyl-pyrazol, and fluorophenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-BROMOPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(2-FLUOROPHENYL)METHOXY]PHENOL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents, and it is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-BROMOPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(2-FLUOROPHENYL)METHOXY]PHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[4-(2-BROMOPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(2-FLUOROPHENYL)METHOXY]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-BROMOPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(2-FLUOROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-CHLOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(2-FLUOROPHENYL)METHOXY]PHENOL
  • **2-[4-(2-IODOPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(2-FLUOROPHENYL)METHOXY]PHENOL

Uniqueness

2-[4-(2-BROMOPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(2-FLUOROPHENYL)METHOXY]PHENOL is unique due to the presence of both bromophenoxy and fluorophenylmethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18BrFN2O3

Molecular Weight

469.3 g/mol

IUPAC Name

2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H18BrFN2O3/c1-14-23(30-21-9-5-3-7-18(21)24)22(27-26-14)17-11-10-16(12-20(17)28)29-13-15-6-2-4-8-19(15)25/h2-12,28H,13H2,1H3,(H,26,27)

InChI Key

JASSSNZAFCKPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)OC4=CC=CC=C4Br

Origin of Product

United States

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